N-benzyl-1,1-diphenylmethanamine
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Overview
Description
N-benzyl-1,1-diphenylmethanamine: is an organic compound with the molecular formula C20H19N It is characterized by a benzyl group attached to a nitrogen atom, which is further bonded to a diphenylmethane structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzylation of Diphenylmethanamine: One common method involves the benzylation of diphenylmethanamine using benzyl chloride in the presence of a base such as sodium hydroxide.
Palladium-Catalyzed Arylation: Another method involves the palladium-catalyzed arylation of 1,1,3-triaryl-2-azaallyl anions.
Industrial Production Methods: Industrial production often involves the optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-1,1-diphenylmethanamine can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 in the presence of a Lewis acid like FeBr3.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the processes.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Biochemical Research: Used in studies involving enzyme inhibition and receptor binding.
Industry:
Material Science: Employed in the development of advanced materials, including polymers and resins.
Chemical Manufacturing: Utilized in the production of specialty chemicals and fine chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-1,1-diphenylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of specific biochemical pathways . Computational studies have shown that the compound can act as a nucleophile, participating in various coupling reactions .
Comparison with Similar Compounds
N-benzyl-1-phenylmethanamine: Shares a similar structure but with one less phenyl group.
N-benzyl-N-methyl-1-phenylmethanamine: Contains an additional methyl group on the nitrogen atom.
Uniqueness: N-benzyl-1,1-diphenylmethanamine is unique due to its diphenylmethane backbone, which imparts distinct chemical properties such as increased steric hindrance and electronic effects. These properties make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
N-benzyl-1,1-diphenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N/c1-4-10-17(11-5-1)16-21-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZMDSKONLVKGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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